molecular formula C4H4Br4 B14664702 1,1,2,4-Tetrabromobut-2-ene CAS No. 36678-46-3

1,1,2,4-Tetrabromobut-2-ene

Cat. No.: B14664702
CAS No.: 36678-46-3
M. Wt: 371.69 g/mol
InChI Key: ABPBLBIKUSLDKW-UHFFFAOYSA-N
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Description

1,1,2,4-Tetrabromobut-2-ene is an organobromine compound with the molecular formula C4H4Br4 This compound is characterized by the presence of four bromine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrabromobut-2-ene can be synthesized through the bromination of butadiene. The reaction typically involves the addition of bromine (Br2) to butadiene in a controlled environment. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. The reaction is usually carried out at lower temperatures to avoid side reactions and ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,4-Tetrabromobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-bromine bonds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Electrophiles: Such as hydrogen bromide (HBr) or other halogens.

    Conditions: Reactions are typically carried out in polar solvents and may require catalysts or specific temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives, while addition reactions with hydrogen bromide can produce dibromo derivatives.

Scientific Research Applications

1,1,2,4-Tetrabromobut-2-ene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1,2,4-Tetrabromobut-2-ene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

    1,1,2,2-Tetrabromoethane: Another halogenated hydrocarbon with similar bromine content but a different carbon backbone.

    1,4-Dibromobut-2-ene: A related compound with fewer bromine atoms and different reactivity.

Uniqueness: 1,1,2,4-Tetrabromobut-2-ene is unique due to its specific arrangement of bromine atoms and the resulting chemical properties

Properties

CAS No.

36678-46-3

Molecular Formula

C4H4Br4

Molecular Weight

371.69 g/mol

IUPAC Name

1,1,2,4-tetrabromobut-2-ene

InChI

InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2

InChI Key

ABPBLBIKUSLDKW-UHFFFAOYSA-N

Canonical SMILES

C(C=C(C(Br)Br)Br)Br

Origin of Product

United States

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